4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide

Catalog No.
S8219492
CAS No.
M.F
C9H6BrClF3NO
M. Wt
316.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide

Product Name

4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide

IUPAC Name

4-bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide

Molecular Formula

C9H6BrClF3NO

Molecular Weight

316.50 g/mol

InChI

InChI=1S/C9H6BrClF3NO/c10-6-2-1-5(3-7(6)11)8(16)15-4-9(12,13)14/h1-3H,4H2,(H,15,16)

InChI Key

HOERRJOOPZGESX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)NCC(F)(F)F)Cl)Br

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(F)(F)F)Cl)Br

4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide is an organic compound characterized by its unique combination of halogenated and trifluoroethyl functional groups. Its molecular formula is C9H6BrClF3NOC_9H_6BrClF_3NO, and it has a molecular weight of approximately 282.06 g/mol. This compound features a benzamide structure, where the amide nitrogen is substituted with a 2,2,2-trifluoroethyl group, enhancing its lipophilicity and biological activity. The presence of bromine and chlorine atoms contributes to its reactivity and potential applications in medicinal chemistry and agrochemicals.

  • Amidation: It can be synthesized through the reaction of 4-bromo-3-chloro-benzoyl chloride with 2,2,2-trifluoroethylamine.
  • Oxidation: The bromine or chlorine substituents can be oxidized under strong oxidative conditions.
  • Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The trifluoroethyl group may undergo nucleophilic substitution reactions, which can modify the compound's properties.

The biological activity of 4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide is primarily attributed to its lipophilic nature due to the trifluoroethyl group. This characteristic allows it to penetrate cell membranes effectively. Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial and anticancer properties. The exact mechanisms of action are still under investigation but may involve interactions with specific protein targets or pathways.

The synthesis of 4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

  • Preparation of Benzoyl Chloride: The starting material, 4-bromo-3-chlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.
    4 bromo 3 chlorobenzoic acid+SOCl24 bromo 3 chlorobenzoyl chloride\text{4 bromo 3 chlorobenzoic acid}+\text{SOCl}_2\rightarrow \text{4 bromo 3 chlorobenzoyl chloride}
  • Amidation Reaction: The benzoyl chloride is then reacted with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine to yield the final product.
    4 bromo 3 chlorobenzoyl chloride+N trifluoroethyl amine4 Bromo 3 chloro N 2 2 2 trifluoroethyl benzamide\text{4 bromo 3 chlorobenzoyl chloride}+\text{N trifluoroethyl amine}\rightarrow \text{4 Bromo 3 chloro N 2 2 2 trifluoroethyl benzamide}

This compound has several potential applications:

  • Pharmaceutical Development: Due to its unique structure and biological activity, it may serve as a lead compound in drug discovery for treating various diseases.
  • Agrochemicals: Its properties could be utilized in developing new pesticides or herbicides that target specific pests or weeds.
  • Chemical Intermediates: It can act as an intermediate in organic synthesis for creating more complex molecules.

Studies on the interactions of 4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide with biological targets are ongoing. Initial findings suggest that its trifluoroethyl group enhances binding affinity to certain proteins involved in metabolic pathways. Further research is needed to elucidate the specific interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide. These include:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-3-fluoro-N-(trifluoroethyl)benzamideContains fluorine instead of chlorinePotentially different biological activity
4-Chloro-N-(trifluoroethyl)benzamideLacks bromineMay have different reactivity
3-Bromo-4-chloro-N-(trifluoroethyl)benzamideDifferent bromine positionVariation in lipophilicity
4-Bromo-3-methoxy-N-(trifluoroethyl)benzamideContains a methoxy groupChanges in solubility and reactivity

These compounds exhibit unique characteristics that may influence their biological activities and applications. The presence of different halogens or functional groups can significantly alter their properties and potential uses in various fields.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

314.92734 g/mol

Monoisotopic Mass

314.92734 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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